molecular formula C10H9Cl B2825941 (4-Chloro-2-butyn-1-yl)benzene CAS No. 33598-24-2

(4-Chloro-2-butyn-1-yl)benzene

Cat. No.: B2825941
CAS No.: 33598-24-2
M. Wt: 164.63
InChI Key: QOAXGOBVOSDRLE-UHFFFAOYSA-N
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Description

(4-Chloro-2-butyn-1-yl)benzene is an organic compound with the molecular formula C10H9Cl. It is characterized by the presence of a benzene ring substituted with a 4-chloro-2-butyn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-butyn-1-yl)benzene typically involves the reaction of benzene with a suitable chloroalkyne precursor under controlled conditions. One common method is the alkylation of benzene with 4-chloro-2-butyn-1-ol, followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-butyn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Chloro-2-butyn-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-butyn-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of cellular processes .

Comparison with Similar Compounds

  • (4-Bromo-2-butyn-1-yl)benzene
  • (4-Iodo-2-butyn-1-yl)benzene
  • (4-Fluoro-2-butyn-1-yl)benzene

Comparison: (4-Chloro-2-butyn-1-yl)benzene is unique due to the presence of the chlorine atom, which influences its reactivity and interactions compared to its bromo, iodo, and fluoro analogs. The chlorine atom provides a balance of reactivity and stability, making it suitable for various applications .

Properties

IUPAC Name

4-chlorobut-2-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAXGOBVOSDRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33598-24-2
Record name (4-chlorobut-2-yn-1-yl)benzene
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